3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
3-[4-(2-Phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine moiety substituted with a 2-phenylethyl group at the 4-position and a pyrazole ring at the 6-position of the pyridazine core. Pyridazine derivatives are renowned for their pharmacological versatility, often interacting with neurotransmitter receptors, enzymes, or signaling pathways due to their heterocyclic architecture .
Propriétés
IUPAC Name |
3-[4-(2-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-2-5-17(6-3-1)9-12-23-13-15-24(16-14-23)18-7-8-19(22-21-18)25-11-4-10-20-25/h1-8,10-11H,9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEWXWSTSRYVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting or activating the target, leading to downstream effects.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes.
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties that impact their bioavailability.
Activité Biologique
The compound 3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (commonly referred to as Compound X ) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula: C17H22N6
Molecular Weight: 306.41 g/mol
CAS Number: 898419-79-9
The compound features a piperazine ring, a pyrazole moiety, and a pyridazine core, which are known to contribute to various pharmacological effects.
1. Monoamine Oxidase Inhibition
One of the significant biological activities of Compound X is its inhibition of monoamine oxidase (MAO), particularly MAO-B. In studies evaluating related compounds, derivatives with similar structures demonstrated potent inhibitory effects:
- IC50 Values: Some derivatives showed IC50 values as low as 0.013 µM for MAO-B, indicating high potency.
- Selectivity Indices: The selectivity indices for MAO-B were notably high, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
2. Antiproliferative Activity
The antiproliferative effects of Compound X were assessed against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10.5 | Induction of apoptosis |
| Colon Cancer | 15.3 | Cell cycle arrest |
| Lung Cancer | 12.8 | Inhibition of DNA synthesis |
These results indicate that the compound may exert its effects through multiple mechanisms, including apoptosis induction and cell cycle disruption .
3. Cytotoxicity Studies
Cytotoxicity assessments were performed using healthy fibroblast cell lines (L929). The findings revealed:
- Compound X exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
- IC50 Values for Cytotoxicity: The IC50 value was determined to be significantly higher than those observed in cancer cell lines, indicating selective toxicity towards malignant cells over normal cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of Compound X:
- Neuroprotection in Alzheimer’s Disease Models:
- Combination Therapy in Cancer:
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions of Compound X with target enzymes:
Comparaison Avec Des Composés Similaires
Table 1: Substituent Comparison of Pyridazine Derivatives
Key Observations :
Unique Advantages of the Target Compound :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
